molecular formula C9H16ClNS B1371999 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride CAS No. 1193390-55-4

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

Cat. No. B1371999
CAS RN: 1193390-55-4
M. Wt: 205.75 g/mol
InChI Key: IVQRZFOWUMMFGX-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClNS and a molecular weight of 205.75 . It is used for research purposes .

Scientific Research Applications

Organic Synthesis Building Block

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride serves as a chemically differentiated building block in organic synthesis. Its unique structure makes it suitable for the preparation of drug candidates containing hindered amine motifs, which are traditionally challenging to access .

Proteomics Research

This compound is utilized in proteomics research, where it may be involved in the study of proteins and their functions. It provides a specific molecular structure that can be useful for probing protein interactions and dynamics .

Functionalization of Carbon Nanotubes

Similar thiophene compounds have been used to functionalize multiwall carbon nanotubes (MWCNTs), which suggests that 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride could also be applied in this area to modify the surface properties of MWCNTs for various applications, including sensors or drug delivery systems .

Synthesis of Pyrimidine Derivatives

Thiophene derivatives have been used in the synthesis of pyrimidine derivatives, indicating that this compound could potentially be used in similar chemical reactions to create new molecules with applications in medicinal chemistry .

Antifungal Activity

Compounds containing thiophene structures have shown antifungal activity. While specific data on 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is not provided, it’s plausible that it could be investigated for similar biological activities given its structural similarity .

Therapeutic Agent Development

Thiophene-containing compounds have demonstrated various therapeutic activities, such as anti-inflammatory effects and serotonin antagonism. This suggests that 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride could be explored for the development of new therapeutic agents .

properties

IUPAC Name

3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRZFOWUMMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

CAS RN

1193390-55-4
Record name 2-Thiophenemethanamine, α-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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